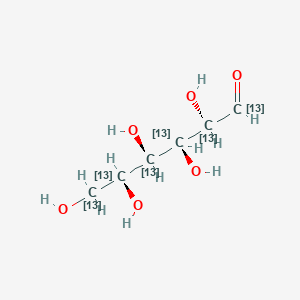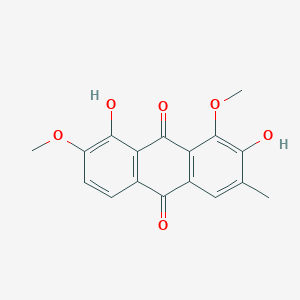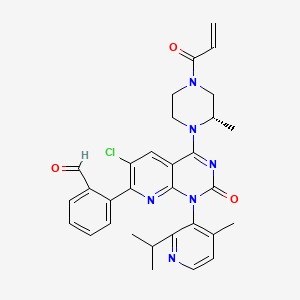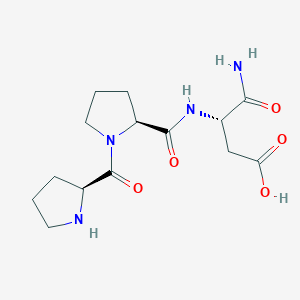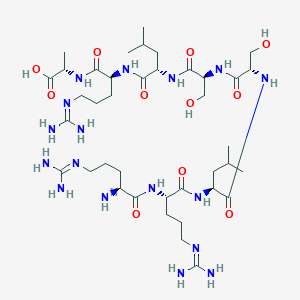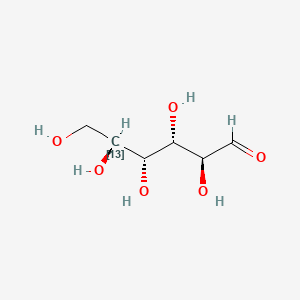
Erythromycin (gluceptate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythromycin (gluceptate) is a macrolide antibiotic derived from the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus). It is widely used to treat a variety of bacterial infections, including those caused by gram-positive and gram-negative bacteria . Erythromycin (gluceptate) is particularly effective against respiratory tract infections, skin infections, and certain sexually transmitted infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erythromycin is produced through biosynthesis during fermentation from species of Saccharopolyspora erythraea . The preparation of erythromycin (gluceptate) involves the formation of a salt with gluconic acid, which enhances its solubility and stability for parenteral use .
Industrial Production Methods: Industrial production of erythromycin (gluceptate) involves large-scale fermentation processes followed by purification and crystallization steps to obtain the desired compound . The fermentation process is optimized to maximize yield and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Erythromycin (gluceptate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include erythromycin derivatives with modified functional groups, which can enhance or alter the antibiotic’s properties .
Applications De Recherche Scientifique
Erythromycin (gluceptate) has a wide range of scientific research applications:
Mécanisme D'action
Erythromycin (gluceptate) exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting RNA-dependent protein synthesis . This action prevents the growth and replication of bacteria, making it an effective bacteriostatic agent . The molecular targets include bacterial ribosomal RNA and associated proteins .
Comparaison Avec Des Composés Similaires
Erythromycin (gluceptate) belongs to the macrolide group of antibiotics, which includes compounds such as azithromycin, clarithromycin, and spiramycin .
Comparison:
Azithromycin: Known for its extended half-life and better tissue penetration compared to erythromycin.
Clarithromycin: Exhibits improved acid stability and a broader spectrum of activity.
Spiramycin: Primarily used for toxoplasmosis and has a different pharmacokinetic profile.
Uniqueness: Erythromycin (gluceptate) is unique due to its specific formulation with gluconic acid, which enhances its solubility and stability for intravenous administration .
Propriétés
Formule moléculaire |
C44H81NO21 |
|---|---|
Poids moléculaire |
960.1 g/mol |
Nom IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C37H67NO13.C7H14O8/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2-6,8-13H,1H2,(H,14,15)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;2-,3+,4-,5+,6+/m10/s1 |
Clé InChI |
ZXBDZLHAHGPXIG-CCNHHWBYSA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


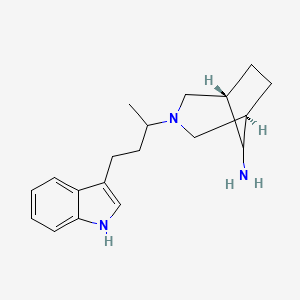
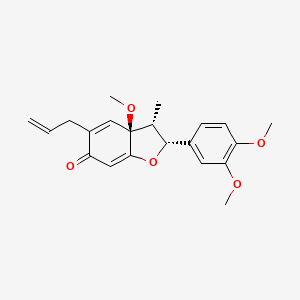

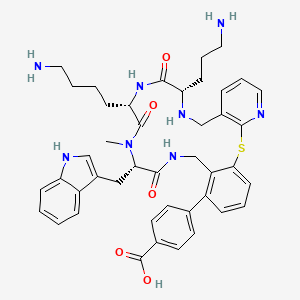
![2-amino-9-[(1S,6R,8R,9S,15S,17R)-18-(2-aminoethyl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12396146.png)
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
